molecular formula C7H8O2 B081607 Propargyl methacrylate CAS No. 13861-22-8

Propargyl methacrylate

Cat. No. B081607
CAS RN: 13861-22-8
M. Wt: 124.14 g/mol
InChI Key: PZAWASVJOPLHCJ-UHFFFAOYSA-N
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Description

  • Introduction Propargyl methacrylate is a unique monomer known for its acetylene functionality, which allows for versatile chemical reactions and applications in polymer science.

  • Synthesis Analysis

    • Propargyl methacrylate can be synthesized via various methods. Quemener et al. (2008) describe the polymerization of propargyl methacrylate using the reversible addition fragmentation chain transfer (RAFT) process, where each repeated unit is decorated with an acetylene functionality (Quemener et al., 2008).
    • Ghasdian et al. (2014) discuss the successful homo- and co-polymerization of propargyl methacrylate using group transfer polymerization (GTP), performed without the need to protect the acetylenic group (Ghasdian, Ward, & Georgiou, 2014).
  • Molecular Structure Analysis

    • The molecular structure of propargyl methacrylate includes an acetylene group, which is a critical feature for its reactivity and applications in polymer chemistry. This acetylene functionality can be involved in various chemical reactions, such as click chemistry.
  • Chemical Reactions and Properties

    • Propargyl methacrylate is known for its participation in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition. This reaction is often used to create polymers with specific functionalities (Munteanu, Choi, & Ritter, 2008).
    • Additionally, propargyl methacrylate can undergo various transformations into heterocyclic compounds and other organic derivatives, as discussed by Lauder et al. (2017) in their review on the synthesis and reactivity of propargylamines (Lauder, Toscani, Scalacci, & Castagnolo, 2017).
  • Physical Properties Analysis

  • Chemical Properties Analysis

    • The chemical properties of propargyl methacrylate are largely defined by its acetylene functionality. This group enables it to participate in various chemical reactions, making it a versatile monomer for polymer synthesis and modification. For instance, its reactivity in the presence of Cu catalysts for cycloaddition reactions is notable, as illustrated in various studies mentioned above.

Scientific Research Applications

1. Preparation of Protein A Membranes

  • Application Summary : Propargyl methacrylate (PgMA) is used in the development of convective technologies for antibody purification. This involves the creation of a Protein A membrane using a combination of graft polymerization and copper (I)-catalyzed alkyne–azide click chemistry .
  • Methods of Application : Regenerated cellulose supports were functionalized via surface-initiated copolymerization of propargyl methacrylate (PgMA) and poly (ethylene glycol) methyl ether methacrylate (PEGMEMA 300), followed by a reaction with azide-functionalized Protein A ligand .
  • Results or Outcomes : The polymer-modified membranes were characterized using attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR), gravimetric analysis, and permeability measurements. Maximum static binding capacities ranged from 5 to 16 mg/mL .

2. Synthesis of Cyclodextrin Methacrylate

  • Application Summary : Propargyl methacrylate is used in the synthesis of cyclodextrin methacrylate via a click reaction .
  • Methods of Application : The click reaction of propargyl methacrylate with 6I-azido-6I-deoxycyclomaltoheptaose was carried out to synthesize mono-(1H-1,2,3-triazol-4-yl)(methyl)2-methylacryl- -cyclodextrin .
  • Results or Outcomes : The process was investigated by varying the reaction time, temperature profiles, and copper catalyst. Microwave irradiation was compared with conventional heating. The microwave-assisted Cu(I)-catalyzed cycloaddition affords the complete conversion of (2) into 1,4-disubstituted triazole in a significant decreased reaction time .

3. Synthesis of Alkyne-Functionalized Polymers

  • Application Summary : Propargyl methacrylate is a methacrylate-based monomer used in the synthesis of alkyne-functionalized polymers and copolymers . The incorporation of alkynes allows for rapid post-polymerization modification through reactions .
  • Methods of Application : The synthesis involves the polymerization of propargyl methacrylate to form alkyne-functionalized polymers. These polymers can then be modified post-polymerization through reactions such as copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne click reactions .
  • Results or Outcomes : The result is the creation of alkyne-functionalized polymers that can be rapidly modified post-polymerization .

4. Polymerization Reactions

  • Application Summary : Propargyl methacrylate is used in polymerization reactions . It is associated with its acetylene and undergoes polymerization reaction through the reversible addition fragmentation chain transfer (RAFT) process .
  • Methods of Application : The RAFT process involves using cyanoisopropyl dithiobenzoate as a reagent . Propargyl methacrylate undergoes polymerization in this process .
  • Results or Outcomes : The result is the formation of polymers through the RAFT process .

5. Enhanced Thermal Stability of Lithium-Ion Batteries

  • Application Summary : Propargyl methacrylate (PMA) is used as an efficient electrolyte additive to stabilize the formation of a solid electrolyte interface (SEI) layer on mesoporous carbon microbeads (MCMB) in lithium-ion batteries, especially at elevated temperatures .
  • Methods of Application : The role of propargyl methacrylate (PMA) with a redox-active functional group as an efficient electrolyte additive was systematically investigated to address the formation of SEI films on MCMB anodes and improve their long-term electrochemical stability .
  • Results or Outcomes : The MCMB electrode cycled with the optimized 0.5 wt.% PMA-containing electrolyte exhibited impressive capacity retention of 90.3% after 50 cycles at 0.1C at elevated temperature, which was remarkably higher than that using the PMA-free electrolyte (83.5%) .

6. Synthesis of Alcohols

  • Application Summary : Propargyl methacrylate is used in the synthesis of alcohols using axially chiral bipyridine N, N ’-dioxides as catalysts .
  • Methods of Application : Extensive computational studies have made it possible to predict stereoselectivities for the synthesis of alcohols .
  • Results or Outcomes : The synthesis of alcohols using axially chiral bipyridine N, N ’-dioxides as catalysts was successfully achieved .

Safety And Hazards

Propargyl methacrylate is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be kept away from heat/sparks/open flames/hot surfaces .

Future Directions

Propargyl methacrylate has been successfully adopted to stabilize the formation of a solid electrolyte interface (SEI) layer on mesoporous carbon microbeads (MCMB) in Li-ion batteries, especially at elevated temperatures . It has also been used in the development of Protein A membrane using a combination of graft polymerization and copper (I)-catalyzed alkyne–azide click chemistry .

Relevant papers on Propargyl methacrylate include studies on the preparation of Protein A membranes and the enhanced thermal stability of mesoporous carbon microbeads-based lithium-ion batteries .

properties

IUPAC Name

prop-2-ynyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8O2/c1-4-5-9-7(8)6(2)3/h1H,2,5H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAWASVJOPLHCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30756-20-8
Record name 2-Propenoic acid, 2-methyl-, 2-propyn-1-yl ester, homopolymer
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DSSTOX Substance ID

DTXSID8065666
Record name 2-Propynyl methacrylate
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Molecular Weight

124.14 g/mol
Source PubChem
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Product Name

Propargyl methacrylate

CAS RN

13861-22-8
Record name Propargyl methacrylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Propargyl methacrylate
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Record name 2-Propenoic acid, 2-methyl-, 2-propyn-1-yl ester
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Record name 2-Propynyl methacrylate
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Record name Prop-2-ynyl methacrylate
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Record name PROPARGYL METHACRYLATE
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Synthesis routes and methods

Procedure details

A solution of 86 g. (1 mole) of methacrylic acid in 120 ml. benzene was reacted with 67.2 g. (1.2 moles) of propargyl alcohol in the presence of 4 g. of p-toluenesulfonic acid as a catalyst and 0.4 g. p-tertbutylcatechol as an inhibitor. The reaction mixture was stirred and heated to reflux under nitrogen until 18 g. of water was azeotroped over into a Dean-Stark trap. The reaction mixture was neutralized with saturated sodium carbonate aqueous solution, washed with deionized water three times and dried over sodium carbonate. The solvent was removed on a Rotavapor. Vacuum distillation of the residue in the presence of the inhibitor gave a 75% yield of propargyl methacrylate obtained as a clear colorless liquid.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
780
Citations
D Quemener, ML Hellaye, C Bissett… - Journal of Polymer …, 2008 - Wiley Online Library
Propargyl methacrylate with its acetylene function protected with a silyl group is polymerized via the reversible addition fragmentation chain transfer (RAFT) process, using …
Number of citations: 138 onlinelibrary.wiley.com
O Wiarachai, T Vilaivan, Y Iwasaki, VP Hoven - Langmuir, 2016 - ACS Publications
A functional copolymer platform, namely, poly[(propargyl methacrylate)-ran-(2-… In principle, the alkyne moiety of propargyl methacrylate (PgMA) should serve as an active …
Number of citations: 37 pubs.acs.org
W Ma, D Chen, L Wang, Y Ma, C Zhao… - … Science, Part A, 2015 - Taylor & Francis
… In this paper, visible light CRP of propargyl methacrylate (PgMA) is investigated using ethyl-α-bromophenylacetate as initiator and fac-Ir(ppy) 3 as a photoredox catalyst. By controlling …
Number of citations: 16 www.tandfonline.com
BS Sumerlin, NV Tsarevsky, G Louche, RY Lee… - …, 2005 - ACS Publications
… Initially, ATRP of the commercially available propargyl methacrylate was attempted at 50 C in acetone with [PgMA]:[EtBriBu]:[CuBr]:[bpy] = 200:1:1:2. While first-order kinetics and …
Number of citations: 545 pubs.acs.org
SH Baek, HS Byun - The Journal of Chemical Thermodynamics, 2016 - Elsevier
… + propargyl methacrylate) mixtures. The experimental values for the (carbon dioxide + propargyl acrylate) and (carbon dioxide + propargyl methacrylate) … and propargyl methacrylate are …
Number of citations: 10 www.sciencedirect.com
A Scarpaci, C Cabanetos, E Blart… - Journal of Polymer …, 2009 - Wiley Online Library
… The propargyl methacrylate protected by a trimethylsilyl group was used to avoid the anticipated side reactions of terminal alkynes with the free radicals formed during the …
Number of citations: 26 onlinelibrary.wiley.com
A Roche, H García‐Juan, J Royes… - Macromolecular …, 2018 - Wiley Online Library
… Poly(propargyl methacrylate) (PPMA) was prepared by atom transfer radical polymerization of triethylsilyl propargyl methacrylate and subsequent deprotection of the alkynyl groups. …
Number of citations: 6 onlinelibrary.wiley.com
PD Topham, N Sandon, ES Read, J Madsen… - …, 2008 - ACS Publications
… These homopolymer precursors were then efficiently clicked using either propargyl methacrylate or propargyl acrylate to yield near-monodisperse (meth)acrylate-capped …
Number of citations: 98 pubs.acs.org
YR Kung, JT Su, CC Huang, Y Xiao, JY Lin - Polymers, 2022 - mdpi.com
… In this current work, propargyl methacrylate (PMA) was successfully adopted to be an efficient electrolyte additive to stabilize the formation of a solid electrolyte interface (SEI) layer on …
Number of citations: 1 www.mdpi.com
PJ Hsiao - 2022 - search.proquest.com
… The clickable poly (propargyl methacrylate)(PPMA) was proposed as a platform to enhance different polymer structures versus the residual enzymatic activities. The degree of …
Number of citations: 0 search.proquest.com

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